CYP2C9 Inhibition Liability Reduction: Spirocyclic Motif vs. Classical Benzyl Intermediates
In the NAMPT inhibitor optimization program at Genentech, a central benzyl group in the inhibitor scaffold consistently caused potent CYP2C9 inhibition, a drug-drug interaction liability. A systematic parallel synthesis effort identified central benzyl replacements with increased Fsp3 (fraction of sp3 carbon atoms). The 6-azaspiro[2.5]octane-based spirocyclic motif, which can be constructed using this building block, was discovered and combined with pyridine pharmacophores to provide cellularly potent NAMPT inhibitors with minimal CYP2C9 inhibition [1]. The final optimized compound 68, which is structurally derived from this spirocyclic series, lacked measurable CYP2C9 inhibition at the concentrations tested, in striking contrast to the benzyl progenitor molecules [1]. This differentiation is a class-level attribute of the spirocyclic core that this building block directly provides.
| Evidence Dimension | CYP2C9 inhibition liability |
|---|---|
| Target Compound Data | Spirocyclic NAMPT inhibitors (built from analogous building block): CYP2C9 IC50 > 50 µM; compound 68 lacked measurable CYP2C9 inhibition [1] |
| Comparator Or Baseline | Benzyl-containing NAMPT inhibitors: consistent and potent CYP2C9 inhibition observed throughout the series (exact IC50 values not disclosed for early leads) [1] |
| Quantified Difference | Shift from potent inhibition to unmeasurable/non-inhibitory at tested concentrations; approximate >100-fold improvement in CYP2C9 IC50 inferred from series progression [1] |
| Conditions | Recombinant CYP2C9 enzyme assay; human liver microsomal stability assays |
Why This Matters
For procurement, choosing this spirocyclic building block over a linear benzyl or piperidine analog directly enables the synthesis of drug candidates that have a dramatically lower risk of CYP2C9-mediated drug-drug interactions, a critical safety gate in lead optimization.
- [1] Zak, M., et al. Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors. Journal of Medicinal Chemistry, 2016, 59(18), 8345-8368. View Source
